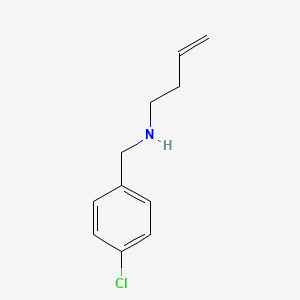

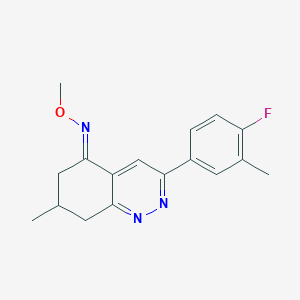

![molecular formula C14H19FN2O3 B3033538 tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1043391-02-1](/img/structure/B3033538.png)

tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate

Overview

Description

The compound tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is a chemical entity that can be synthesized and utilized in various organic reactions. It is related to a class of compounds known as carbamates, which are derivatives of carbamic acid and have applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through different methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, indicating a potential pathway for synthesizing related tert-butyl carbamates . Another relevant synthesis involves the conversion of 4-fluoro-2methoxy-5nitroaniline to tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, a compound with a similar tert-butyl carbamate structure. These studies provide insights into the molecular structure, including optimized geometric parameters and vibrational frequencies, which could be analogous to the tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate .

Chemical Reactions Analysis

Carbamates like tert-butyl N-(chloromethyl)-N-methyl carbamate have been shown to react with various electrophiles to yield functionalized carbamates after hydrolysis, suggesting that tert-butyl carbamates can participate in diverse chemical reactions . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane with CO2 to form a carbamate salt indicates that tert-butyl carbamates can be involved in reactions with atmospheric gases .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be inferred from related compounds. For example, the metabolism of m-tert-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group, indicating the chemical reactivity of the tert-butyl moiety in biological systems . The synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates and their characterization by IR, NMR, and mass spectroscopy provide additional data on the physical and chemical properties of tert-butyl carbamates .

Mechanism of Action

Target of Action

It’s known that the compound serves as an ideal substrate forSuzuki coupling reactions . This suggests that its targets could be various organoboron compounds used in these reactions .

Mode of Action

The compound, due to the presence of BOC protection, interacts with its targets (organoboron compounds) through a Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used to form carbon-carbon bonds .

Biochemical Pathways

The Suzuki coupling reaction, in which this compound participates, is a key step in many synthetic pathways. It allows for the formation of biaryls, which are common structures in many biologically active compounds . The downstream effects of these reactions can vary widely depending on the specific organoboron compounds involved.

Result of Action

The primary result of the compound’s action is the formation of biaryls via Suzuki coupling reactions . Biaryls are structures found in many pharmaceuticals and biologically active compounds, suggesting that this compound could play a role in the synthesis of a wide range of substances.

Action Environment

The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, the Suzuki coupling reactions in which this compound participates are typically carried out under palladium catalysis , suggesting that the presence of a suitable catalyst is a key environmental factor for its action.

properties

IUPAC Name |

tert-butyl N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKVJZQCXYFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)

![2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline](/img/structure/B3033456.png)

![5-(benzylsulfanyl)-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3033463.png)

![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)

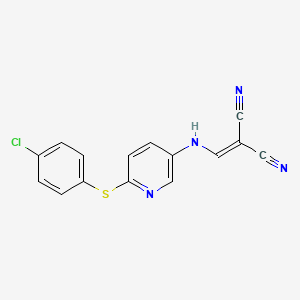

![[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3033468.png)

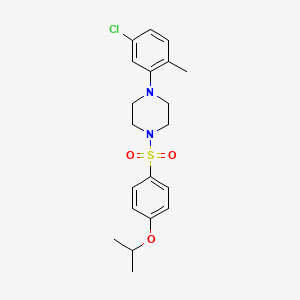

![3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3033469.png)

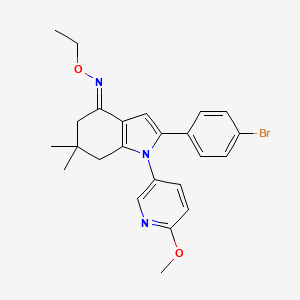

![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)